4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
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Overview
Description
4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings
Preparation Methods
The synthesis of 4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is reacted with 1-piperidinecarboxaldehyde to yield the desired compound. The reaction conditions often involve the use of solvents like pyridine and catalysts such as ceric ammonium nitrate (CAN) to facilitate the cyclization process .
Chemical Reactions Analysis
4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The nitro groups in the precursor compounds can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of protein kinases, making it a candidate for cancer research.
Medicine: Its structural similarity to nucleotides suggests potential antiviral and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells . The specific pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell division .
Comparison with Similar Compounds
4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine can be compared with other pyrimidopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrimido[4,5-d]pyrimidine: Exhibits various biological activities, including antiproliferative and anti-inflammatory effects.
Pyrimido[1,2-a]benzimidazole: Studied for its pharmacological potential in treating viral infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17Cl2N5O |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2,6-dichloro-4-phenylmethoxy-8-piperidin-1-ylpyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C18H17Cl2N5O/c19-17-22-14-13(15(23-17)25-9-5-2-6-10-25)21-18(20)24-16(14)26-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
BZRUCFCAJCEGNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3OCC4=CC=CC=C4)Cl)Cl |
Origin of Product |
United States |
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